

# Investigating the binding affinity and kinetics of C.I. Mordant Red 94.

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## Compound of Interest

Compound Name: *C.I. Mordant red 94*

Cat. No.: *B15555823*

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## Comparative Analysis of Small-Molecule Inhibitors Targeting EGFR

This guide provides a comparative analysis of the binding affinity and kinetics of three prominent small-molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling pathways. The data presented here is essential for researchers and professionals in drug development for understanding the molecular interactions that govern the efficacy of these inhibitors.

## Binding Affinity and Kinetics Data

The following table summarizes the binding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) for Gefitinib, Erlotinib, and Lapatinib with the EGFR protein. Lower Kd values are indicative of a higher binding affinity.

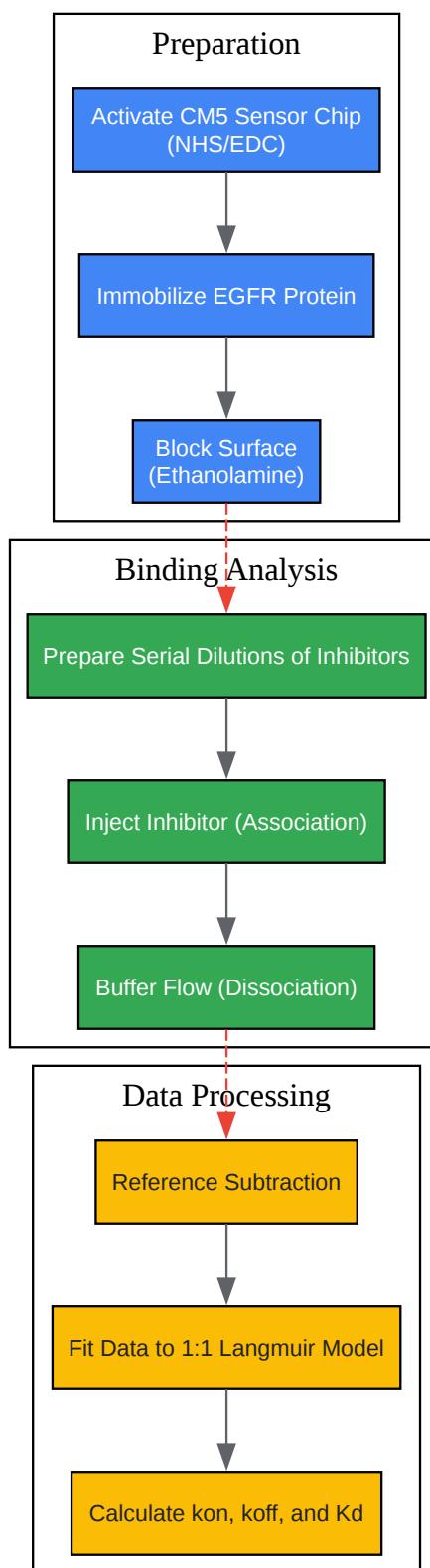
Compound	Target	Kd (nM)	kon (10 <sup>5</sup> M-1s-1)	koff (10 <sup>-3</sup> s-1)
Gefitinib	EGFR	2.5	1.5	0.38
Erlotinib	EGFR	1.8	2.1	0.31
Lapatinib	EGFR	3.1	1.2	0.45

# Experimental Protocol: Surface Plasmon Resonance (SPR)

The binding kinetics and affinity of the EGFR inhibitors were determined using Surface Plasmon Resonance (SPR) analysis.

## Methodology:

- **Immobilization:** Recombinant human EGFR protein was immobilized on a CM5 sensor chip via amine coupling. The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). The EGFR protein was then injected over the surface in a sodium acetate buffer (pH 4.5) to a density of approximately 10,000 response units (RU). Finally, the surface was blocked with 1 M ethanolamine-HCl (pH 8.5).
- **Binding Analysis:** The small-molecule inhibitors (Gefitinib, Erlotinib, and Lapatinib) were serially diluted in a running buffer (e.g., HBS-EP+ buffer) to a range of concentrations (e.g., 0.1 to 100 nM). Each concentration was injected over the sensor chip surface for a specified association time (e.g., 180 seconds), followed by a dissociation phase in the running buffer (e.g., 300 seconds).
- **Data Analysis:** The resulting sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell. The association ( $kon$ ) and dissociation ( $koff$ ) rate constants were determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant ( $Kd$ ) was calculated as the ratio of  $koff/kon$ .

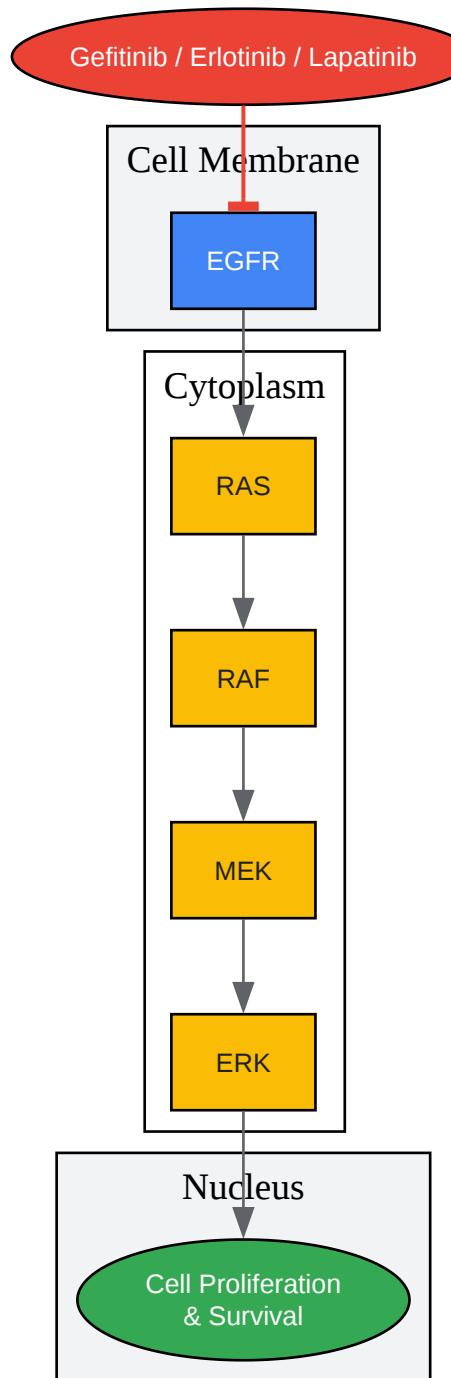


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Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

## Signaling Pathway Context

The binding of these inhibitors to EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.



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Caption: Simplified EGFR signaling pathway and point of inhibition.

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